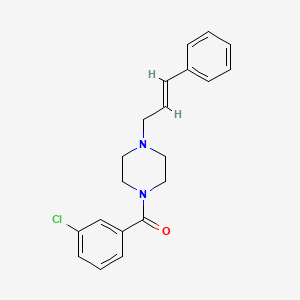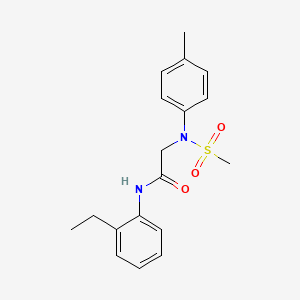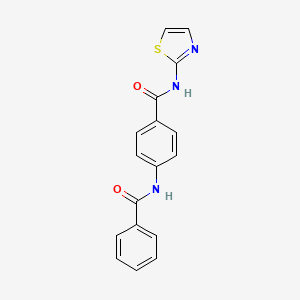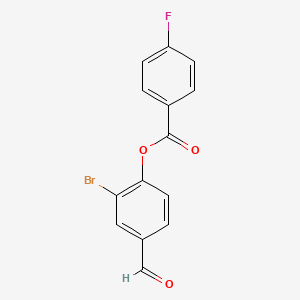![molecular formula C14H13ClF3N5 B5871955 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP 37157, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and is known to have a variety of biochemical and physiological effects.
科学的研究の応用
CGP 37157 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic heart disease. It has been shown to have neuroprotective effects by inhibiting the mitochondrial Na+/Ca2+ exchanger, which prevents the accumulation of calcium ions in the mitochondria and reduces oxidative stress. Additionally, CGP 37157 has been shown to inhibit the activity of the mitochondrial permeability transition pore, which plays a key role in cell death during ischemia-reperfusion injury.
作用機序
CGP 37157 exerts its effects by binding to the mitochondrial Na+/Ca2+ exchanger and inhibiting its activity. This leads to a reduction in the accumulation of calcium ions in the mitochondria, which in turn reduces oxidative stress and prevents cell death. Additionally, CGP 37157 inhibits the activity of the mitochondrial permeability transition pore, which prevents the release of proapoptotic factors and reduces cell death.
Biochemical and Physiological Effects
CGP 37157 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, prevent mitochondrial dysfunction, and inhibit cell death. Additionally, CGP 37157 has been shown to increase ATP production, which is essential for cellular energy metabolism.
実験室実験の利点と制限
CGP 37157 has several advantages for lab experiments. It is a highly specific inhibitor of the mitochondrial Na+/Ca2+ exchanger and the mitochondrial permeability transition pore, which makes it an ideal tool for studying the role of these proteins in various diseases. Additionally, CGP 37157 has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies.
However, there are also some limitations to using CGP 37157 in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. Additionally, CGP 37157 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CGP 37157. One area of interest is the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic heart disease. Additionally, further studies are needed to elucidate the precise mechanism of action of CGP 37157 and to identify any potential off-target effects. Finally, there is a need for the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger and the mitochondrial permeability transition pore, which may have greater therapeutic potential.
合成法
CGP 37157 can be synthesized using a multistep process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4,6-dimethyl-2-pyrimidinecarboxylic acid followed by the reaction of the resulting intermediate with guanidine hydrochloride. The final product is obtained after purification using various techniques such as recrystallization and chromatography.
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5/c1-7-5-8(2)21-13(20-7)23-12(19)22-9-3-4-11(15)10(6-9)14(16,17)18/h3-6H,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRGEDMVFQAGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)


![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)

amino]methyl}phenol](/img/structure/B5871976.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)